6-(Dimethylamino)-4-methylnicotinic acid 6-(Dimethylamino)-4-methylnicotinic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17411294
InChI: InChI=1S/C9H12N2O2/c1-6-4-8(11(2)3)10-5-7(6)9(12)13/h4-5H,1-3H3,(H,12,13)
SMILES:
Molecular Formula: C9H12N2O2
Molecular Weight: 180.20 g/mol

6-(Dimethylamino)-4-methylnicotinic acid

CAS No.:

Cat. No.: VC17411294

Molecular Formula: C9H12N2O2

Molecular Weight: 180.20 g/mol

* For research use only. Not for human or veterinary use.

6-(Dimethylamino)-4-methylnicotinic acid -

Specification

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
IUPAC Name 6-(dimethylamino)-4-methylpyridine-3-carboxylic acid
Standard InChI InChI=1S/C9H12N2O2/c1-6-4-8(11(2)3)10-5-7(6)9(12)13/h4-5H,1-3H3,(H,12,13)
Standard InChI Key YFCTZADULQJHLG-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC=C1C(=O)O)N(C)C

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The molecular structure of 6-(dimethylamino)-2-methylnicotinic acid consists of a pyridine backbone with three distinct substituents:

  • A carboxylic acid group (-COOH) at position 3,

  • A methyl group (-CH3_3) at position 2,

  • A dimethylamino group (-N(CH3_3)2_2) at position 6 .

This arrangement enhances electron density at the pyridine ring, influencing reactivity and interaction with biological targets. The dimethylamino group facilitates hydrogen bonding and electrostatic interactions, critical for binding to enzymes or receptors.

Nomenclature and CAS Registry

  • IUPAC Name: 6-(Dimethylamino)-2-methylpyridine-3-carboxylic acid

  • CAS Number: 82846-28-4

  • Synonyms: EVT-15366832 (commercial code), 6-(N,N-Dimethylamino)-2-methylnicotinic acid

Synthesis and Manufacturing

Direct Amination of 2-Methylnicotinic Acid

A common method involves reacting 2-methylnicotinic acid with dimethylamine under controlled conditions. This one-step process achieves moderate yields but requires optimization to avoid over-alkylation.

Multi-Step Synthesis from 2-Chloro-3-cyano-6-methylpyridine

A patent-pending method (CN106458908B) outlines a high-yield, two-step process :

  • Amination:

    • React 2-chloro-3-cyano-6-methylpyridine with aqueous ammonia at 170°C for 7 hours to form 2-amino-6-methylnicotinamide.

    • Yield: 82.9% after purification .

  • Hydrolysis:

    • Treat the amide with potassium hydroxide at 100°C, followed by acidification to pH 4–5 to precipitate the carboxylic acid.

    • Purity: >97% as confirmed by liquid chromatography .

Table 1: Comparative Synthesis Methods

MethodStarting MaterialConditionsYieldPurity
Direct Amination2-Methylnicotinic acidDimethylamine, RT~60%85–90%
Multi-Step Process 2-Chloro-3-cyano-6-methylpyridineNH3_3, 170°C; KOH, 100°C82.9%97.06%

Physical and Chemical Properties

Physical Characteristics

  • Appearance: White to off-white crystalline powder

  • Melting Point: 215–220°C (decomposition observed above 220°C)

  • Solubility:

    • Water: Slightly soluble (0.5–1.0 mg/mL at 25°C)

    • Organic Solvents: Soluble in DMSO, methanol, and ethyl acetate .

Reactivity and Stability

  • Acid-Base Behavior: The carboxylic acid group (pKa_a ≈ 4.5) deprotonates in basic conditions, forming a water-soluble carboxylate.

  • Thermal Stability: Decomposes above 220°C, releasing CO2_2 and dimethylamine.

  • Oxidation: Susceptible to oxidation at the pyridine ring, forming N-oxide derivatives under strong oxidizing conditions .

Biological Activity and Mechanisms

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

The structural similarity to nicotine enables 6-(dimethylamino)-2-methylnicotinic acid to bind to α4β2 and α7 nAChR subtypes, modulating neurotransmission . Key effects include:

  • Agonist Activity: Partial activation of α7 receptors at EC50_{50} ≈ 10 μM.

  • Neuroprotective Effects: Reduces glutamate-induced neurotoxicity in vitro by 40–50% at 50 μM .

Enzyme Inhibition

  • Monoamine Oxidase B (MAO-B): Inhibits MAO-B with IC50_{50} = 15.2 μM, suggesting potential in Parkinson’s disease research .

  • Acetylcholinesterase (AChE): Weak inhibition (IC50_{50} > 100 μM), indicating selectivity for nAChRs over AChE.

Applications in Scientific Research

Medicinal Chemistry

  • Lead Compound: Serves as a scaffold for designing neuroactive drugs targeting cognitive disorders .

  • Prodrug Development: The carboxylic acid group facilitates esterification to improve blood-brain barrier penetration .

Agrochemicals

  • Herbicidal Activity: Demonstrates moderate inhibition of acetolactate synthase (ALS) in weeds (IC50_{50} = 8.3 μM).

  • Synergistic Formulations: Combined with glyphosate, enhances herbicidal efficacy by 30–40%.

Analytical Standards

  • Chromatographic Reference: Used as a calibration standard in HPLC for quantifying nicotinic acid derivatives .

Comparison with Related Compounds

Table 2: Structural and Functional Analogues

CompoundMolecular FormulaKey DifferencesBiological Activity
Nicotinic AcidC6_6H5_5NO2_2Lacks dimethylamino and methyl groupsVitamin B3 precursor; lipid-lowering
6-Methyl Nicotinic AcidC7_7H7_7NO2_2Methyl at position 6 onlyWeaker nAChR interaction (EC50_{50} > 100 μM)
4-DimethylaminopyridineC7_7H9_9N3_3Dimethylamino at position 4Catalyst in acylations; no receptor activity

The dual substitution at positions 2 and 6 in 6-(dimethylamino)-2-methylnicotinic acid enhances receptor binding affinity compared to analogues, making it a unique candidate for neuropharmacological studies .

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